molecular formula C19H18N4O4 B557556 (S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid CAS No. 942518-20-9

(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-4-azidobutanoic acid

Cat. No.: B557556
CAS No.: 942518-20-9
M. Wt: 366,41 g/mole
InChI Key: CLEZARXVEABQBI-KRWDZBQOSA-N
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Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites of the molecule.

Preparation Methods

The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid typically involves the following steps:

Chemical Reactions Analysis

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole linkages. This reactivity is exploited in bioconjugation and peptide synthesis, where the azido group acts as a reactive handle for the attachment of other molecules .

Comparison with Similar Compounds

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid can be compared with other Fmoc-protected amino acid azides:

    (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-azidopropanoic acid: Similar in structure but with a different carbon chain length.

    (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-5-azidopentanoic acid: Another similar compound with a longer carbon chain.

    (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-azidoacetic acid: Differing in the position of the azido group.

These comparisons highlight the versatility and specificity of this compound in various chemical and biological applications.

Properties

IUPAC Name

(2S)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZARXVEABQBI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942518-20-9
Record name 942518-20-9
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